[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate
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Overview
Description
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a complex organic compound that combines an indole moiety with a bromopyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . One common method involves the reaction of 1H-indole-3-carbaldehyde with 5-bromopyridine-3-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include mild temperatures and the use of green chemistry principles to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as spray drying or electrochemical synthesis. These methods are designed to produce high yields with minimal waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with various biological targets .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Indole-1,2,4-oxadiazoles: These derivatives are known for their non-competitive inhibition of enzymes and have been studied for their therapeutic potential.
Uniqueness
What sets [2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate apart is its unique combination of an indole and a bromopyridine carboxylate group. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
561027-72-3 |
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Molecular Formula |
C16H11BrN2O3 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-5-10(6-18-7-11)16(21)22-9-15(20)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,9H2 |
InChI Key |
JDXXZGUTEZEIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)COC(=O)C3=CC(=CN=C3)Br |
solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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